molecular formula C14H16N2O2 B2481542 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea CAS No. 1428375-21-6

1-Benzyl-3-(2-(furan-3-yl)ethyl)urea

Cat. No.: B2481542
CAS No.: 1428375-21-6
M. Wt: 244.294
InChI Key: BTOIIJRLXLBWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-(furan-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.294. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Direct Oxidative Annulation

  • Research by Zhang et al. (2017) shows that photoinduced direct oxidative annulation of certain diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates can create polyheterocyclic compounds without the need for transition metals or oxidants.

Novel Synthesis Techniques

  • A study by Urban et al. (2003) describes a novel synthesis method for an anti-inflammatory agent, which includes steps like sulfonylation and treatment with methyl magnesium chloride.

Molecular Complexation Studies

  • The work of Ośmiałowski et al. (2013) explores the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, highlighting the importance of intramolecular hydrogen bonding in complex formation.

Electrophilic Aromatic Reactivities

  • Research by Amin and Taylor (1978) investigates the electrophilic reactivities of various 1-arylethyl esters, providing insights into the positional reactivity order in these compounds.

Antiacetylcholinesterase Activity

  • A study by Vidaluc et al. (1995) reports the synthesis of certain ureas and their evaluation for antiacetylcholinesterase activity, highlighting their potential as inhibitors.

Pyridine and Naphthyridine Derivatives

  • Abdelrazek et al. (2010) focus on synthesizing novel pyridine and naphthyridine derivatives, examining their reactions with various compounds (Abdelrazek et al., 2010).

Antibacterial, Antiurease, and Antioxidant Activities

  • Sokmen et al. (2014) synthesized and evaluated certain compounds for their antibacterial, antiurease, and antioxidant properties (Sokmen et al., 2014).

Lossen Rearrangement Synthesis

  • Thalluri et al. (2014) demonstrate a method for synthesizing ureas through the Lossen rearrangement, highlighting the process's efficiency and environmental friendliness (Thalluri et al., 2014).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-(2-(furan-3-yl)ethyl)urea can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Properties

IUPAC Name

1-benzyl-3-[2-(furan-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(15-8-6-13-7-9-18-11-13)16-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOIIJRLXLBWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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